3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
Description
Chemical Structure and Nomenclature
The molecular architecture of this compound represents a sophisticated heterocyclic system incorporating multiple functional domains. The compound features a quinazolinone core structure, which consists of a benzene ring fused to a pyrimidine ring with a characteristic carbonyl group at the 4-position. This quinazolinone framework serves as the foundation for the molecule's chemical identity and biological potential.
The nomenclature of this compound reflects its complex structural organization. The systematic name indicates the presence of a 4-oxo-1,4-dihydroquinazoline system, where the "4-oxo" designation specifies the location of the carbonyl functionality within the dihydroquinazoline ring system. The "1,4-dihydro" notation describes the saturation pattern of the heterocyclic core, distinguishing it from fully aromatic quinazoline derivatives. The "quinazolin-2-ylsulfanyl" portion indicates that a sulfur atom is attached to the 2-position of the quinazoline ring, creating a thioether linkage.
The propanoic acid component of the molecule introduces both hydrophilic and acidic characteristics to the overall structure. The systematic naming convention places this moiety at the 3-position relative to the sulfanyl linkage, creating the complete designation "this compound". This structural arrangement creates a molecule with distinct regions of varying polarity and reactivity, combining the hydrophobic quinazolinone system with the hydrophilic carboxylic acid functionality.
Structurally related compounds, such as 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, demonstrate similar architectural features but differ in the positioning of the propanoic acid chain relative to the sulfanyl bridge. These positional isomers exemplify how subtle structural modifications can result in distinct chemical entities with potentially different biological and chemical properties.
Historical Context in Heterocyclic Chemistry
The historical development of quinazoline chemistry provides essential context for understanding the significance of this compound within the broader field of heterocyclic compounds. The quinazoline scaffold has a rich history dating back to the late 19th century, when the first quinazoline derivative was prepared by Griess in 1869 through the reaction of cyanogen with anthranilic acid, resulting in 2-cyano-3,4-dihydro-4-oxoquinazoline.
The systematic nomenclature for quinazoline was established through the contributions of several pioneering chemists. In 1887, Widdege first proposed the name "quinazoline" for this class of compounds, recognizing their isomeric relationship with quinoxaline and cinnoline. This nomenclatural foundation was further refined in 1889 when Paal and Bush suggested the numbering system for the quinazoline ring that remains in use today. The structural understanding of quinazolines was significantly advanced by Gabriel's work in 1903, which provided more satisfactory synthetic methods for accessing the parent quinazoline structure.
The evolution of quinazoline chemistry gained significant momentum throughout the 20th century. Comprehensive reviews of quinazoline chemistry were published by Williamson in 1957, followed by Lindquist in 1959, and subsequently updated by Armarego in 1963. These systematic reviews established quinazolines as a stable and synthetically accessible class of heterocycles with considerable potential for medicinal applications.
The discovery of naturally occurring quinazolinone alkaloids marked a pivotal moment in the field's development. The isolation of quinazolinone derivatives from traditional Chinese medicinal plants, particularly Dichroa febrifuga, demonstrated the biological significance of these compounds and sparked renewed interest in their synthesis and pharmacological evaluation. This natural product chemistry connection established quinazolinones as privileged scaffolds in medicinal chemistry, leading to the development of numerous synthetic derivatives with diverse biological activities.
The progression from simple quinazoline structures to more complex derivatives like this compound represents the continued evolution of heterocyclic chemistry. Modern synthetic approaches have enabled the preparation of increasingly sophisticated quinazolinone derivatives, incorporating various functional groups and structural modifications to enhance biological activity and selectivity.
Position Within Quinazoline Derivative Classifications
The classification of this compound within the quinazoline derivative taxonomy requires understanding the systematic organization of this extensive chemical family. Quinazolinones, the oxidized derivatives of quinazolines, represent one of the most significant branches of heterocyclic chemistry and are classified according to multiple structural criteria.
Primary classification of quinazolinones is based on the position of the oxo group within the ring system. The three main categories are 2(1H)-quinazolinone, 4(3H)-quinazolinone, and 2,4(1H,3H)-quinazolinedione. The target compound belongs to the 4(3H)-quinazolinone classification, as evidenced by the 4-oxo designation in its systematic name. This classification is particularly significant because 4(3H)-quinazolinones represent the most prevalent type among naturally occurring quinazolinone alkaloids and serve as key intermediates in numerous biosynthetic pathways.
Secondary classification considers substitution patterns around the quinazolinone core. Based on substitution locations, quinazolinones are further categorized into 2-substituted-4(3H)-quinazolinones, 3-substituted-4(3H)-quinazolinones, 2,3-disubstituted-4(3H)-quinazolinones, and 2,4-disubstituted-4(3H)-quinazolinones. The compound under investigation features substitution at the 2-position through the sulfanyl linkage, placing it within the 2-substituted-4(3H)-quinazolinone category.
Tertiary classification focuses on the nature and complexity of substituents. The presence of the sulfanyl-propanoic acid chain in the target compound represents a sophisticated substitution pattern that combines thioether functionality with carboxylic acid chemistry. This structural complexity positions the compound within the class of functionalized quinazolinone derivatives designed for specific biological or chemical applications.
The sulfanyl linkage in particular represents an important structural motif in quinazolinone chemistry. Thioether-containing quinazolinones have demonstrated significant biological activities, including antimicrobial and anticancer properties. The integration of sulfur-containing substituents often enhances the biological profile of quinazolinone derivatives by modulating their pharmacokinetic properties and target selectivity.
From a structural activity relationship perspective, the positioning of substituents at specific locations on the quinazolinone ring system significantly influences biological activity. Research has demonstrated that positions 2, 6, and 8 of the quinazolinone system are particularly significant for various pharmacological activities. The 2-position substitution in the target compound places the sulfanyl-propanoic acid moiety at a location known to be crucial for biological activity, suggesting potential pharmacological significance.
The carboxylic acid functionality introduced through the propanoic acid moiety adds another layer of classification complexity. This structural feature places the compound within the broader category of quinazolinone carboxylic acid derivatives, a subclass known for enhanced water solubility and potential for improved bioavailability. The combination of the quinazolinone core with carboxylic acid functionality represents a strategic design approach in medicinal chemistry for optimizing both biological activity and pharmaceutical properties.
Properties
IUPAC Name |
3-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-9(15)5-6-17-11-12-8-4-2-1-3-7(8)10(16)13-11/h1-4H,5-6H2,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTBIXJKHMVXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Resin Attachment: The synthesis begins with anchoring amino acid derivatives onto solid supports, such as Wang resin or similar, via suitable linker chemistry.
- Building Block Assembly: Sequential coupling of amino acids and heterocyclic precursors, such as 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, facilitates the formation of the quinazoline core.
- Cyclization & Sulfur Incorporation: Cyclization steps involve reacting the resin-bound intermediates with sulfur donors or electrophiles to introduce the sulfanyl group at the 2-position of the quinazoline ring.
Key Findings:
Data Table: Solid-Phase Synthesis Parameters
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Resin attachment | Amino acid derivatives | Room temperature | - | Initial anchoring |
| Coupling | DCC/DMAP | 0°C to RT | 80-90% | Peptide bond formation |
| Cyclization | Sulfur source | Reflux | 70-85% | Formation of quinazoline core |
| Cleavage | TFA | Room temperature | 75-85% | Final product release |
Microwave-Assisted Solution-Phase Synthesis
Microwave irradiation significantly accelerates the synthesis of quinazoline derivatives, including the target compound, by providing rapid heating and energy transfer, which enhances reaction rates and yields.
Procedure:
- Starting Materials: Methyl 2-chloropropionate reacts with 2-aminobenzamide derivatives.
- Reaction Conditions: Using a domestic microwave oven at 900 W, reactions are typically conducted at 100–110°C for 5–15 minutes.
- Post-Reaction Processing: Addition of acid (HCl) or base (NaOH) for workup, followed by filtration and recrystallization.
Notable Research:
Data Table: Microwave Synthesis Parameters
| Starting Material | Reagent | Power | Time | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Methyl 2-chloropropionate + 2-aminobenzamide | NaOH | 900 W | 5 min | ~145°C | 86% | Efficient ester formation |
| 2-aminobenzamide + aromatic aldehyde | Acetic acid | 900 W | 5 min | ~145°C | 78% | Hydrazide formation |
Conventional Solution-Phase Synthesis
Traditional methods involve multi-step reactions, including condensation, cyclization, and sulfur substitution.
General Steps:
- Condensation: 2-Aminobenzamide reacts with α,β-unsaturated acids or esters to form dihydroquinazoline intermediates.
- Sulfur Incorporation: Using sulfur donors such as thiourea derivatives or elemental sulfur under reflux conditions introduces the sulfanyl group at the 2-position.
- Oxidation & Functionalization: Further oxidation or substitution steps refine the structure to yield the final compound.
Research Highlights:
Data Table: Conventional Synthesis Parameters
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Condensation | 2-Aminobenzamide + aldehyde | Reflux | 70-80% | Formation of dihydroquinazoline |
| Sulfur insertion | Elemental sulfur or thiourea | Reflux | 65-75% | Sulfanyl group introduction |
| Final cyclization | Acidic or basic medium | Reflux | 60-70% | Product refinement |
Key Research Findings & Comparative Analysis
| Method | Advantages | Disadvantages | Typical Yield | Reaction Time |
|---|---|---|---|---|
| Solid-phase synthesis | High throughput, automation | Limited to resin-compatible chemistry | 75-85% | Several hours to days |
| Microwave-assisted synthesis | Rapid, high yields | Equipment dependency | 78-86% | Minutes to hours |
| Conventional solution-phase | Well-established, versatile | Longer reaction times, purification challenges | 60-80% | Several hours to days |
Notes and Considerations
- Choice of Reagents: Sulfur sources such as thiourea or elemental sulfur are common, with reaction conditions tailored to optimize sulfanyl group incorporation.
- Reaction Environment: Microwave methods favor solvent-free or minimal solvent conditions, reducing environmental impact and improving efficiency.
- Structural Diversity: Functional group variations on aromatic rings or side chains can be introduced at various stages, especially in solid-phase synthesis, to generate compound libraries.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group participates in nucleophilic displacement reactions, particularly under alkaline conditions.
Key Reactions:
-
Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) to form S-alkylated derivatives.
Conditions : Alkaline medium (e.g., NaOH), ethanol, reflux.
Product : Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate . -
Acylation : Reacts with acyl chlorides to form thioester derivatives.
Conditions : Triethylamine as base, chloroform, room temperature .
Table 1: Nucleophilic Substitution Examples
Condensation Reactions
The carboxylic acid group undergoes condensation with amines or hydrazines.
Key Reactions:
-
Hydrazide Formation : Reacts with hydrazine hydrate to form hydrazides.
Conditions : Ethanol, reflux for 4 hours.
Product : 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide (88% yield) . -
Amide Coupling : Forms amides with amino acid methyl esters via azide intermediates.
Conditions : NaNO₂/HCl for azide generation, followed by reaction with amino esters .
Table 2: Condensation Products
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| Propionic acid | Hydrazine hydrate | Hydrazide derivative | Anticancer agents |
| Hydrazide | Amino acid methyl esters | Peptide-linked quinazoline derivatives | Bioactive conjugates |
Oxidation:
-
Sulfanyl to Sulfoxide : Controlled oxidation with H₂O₂ or mCPBA.
Product : Sulfoxide derivatives (e.g., 3-(4-oxo-quinazolin-2-ylsulfinyl)-propionic acid) .
Reduction:
-
Ester to Alcohol : LiAlH₄ reduces the carboxylic acid to a primary alcohol.
Product : 3-((4-Oxo-quinazolin-2-yl)sulfanyl)propanol .
Michael Addition Reactions
The sulfanyl group acts as a nucleophile in Michael additions with α,β-unsaturated carbonyl compounds:
-
Reagents : Acrylic acid derivatives (e.g., methyl acrylate).
-
Conditions : Triethylamine, room temperature.
Table 3: Michael Addition Examples
Cyclization Reactions
The propionic acid side chain facilitates cyclization:
-
Intramolecular Esterification : Forms lactones under acidic conditions.
-
Quinazoline Ring Modifications : Electrophilic substitution at the quinazoline core is limited due to electron-withdrawing effects of the 4-oxo group .
Biological Relevance
Derivatives of this compound exhibit:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with quinazoline structures exhibit significant anticancer properties. Quinazolines are known for their ability to inhibit various kinases involved in cancer progression. The presence of the sulfanyl group in 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid may enhance its efficacy by improving solubility and bioavailability, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Studies have pointed out that quinazoline derivatives can possess anti-inflammatory effects. The compound may interfere with inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or other inflammatory diseases .
Proteomics Research
This compound is utilized as a reagent in proteomics for the modification of proteins and peptides. Its ability to selectively react with specific amino acids can facilitate the study of protein interactions and functions. This is particularly useful in understanding disease mechanisms at a molecular level .
Biochemical Tool
Enzyme Inhibition Studies
The compound has been employed in enzyme inhibition assays, particularly against enzymes involved in metabolic pathways relevant to cancer and inflammation. By inhibiting these enzymes, researchers can elucidate their roles and develop potential therapeutic strategies .
Chemical Biology Applications
In chemical biology, this compound serves as a building block for synthesizing more complex molecules that can be used to probe biological systems or develop novel therapeutics. Its unique structure allows for modifications that can lead to compounds with varied biological activities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that the compound inhibited cell proliferation in breast cancer cell lines by targeting specific kinases. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro when tested on macrophage cultures. |
| Study C | Proteomics Application | Successfully modified proteins to study their interactions with other biomolecules, enhancing understanding of cellular processes. |
Mechanism of Action
The mechanism of action of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The sulfur atom can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. The propionic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid and related compounds:
Key Findings:
Core Heterocycle Differences: The quinazolin-4-one core in the target compound distinguishes it from quinoline-4-one derivatives (e.g., ), which are associated with antibacterial activity via DNA gyrase inhibition. Quinazolinones, in contrast, are more commonly linked to kinase or receptor modulation . Simpler phenylpropionic acids (e.g., 3-(4′-hydroxyphenyl)propionic acid in ) lack the heterocyclic ring, reducing their target specificity but enhancing metabolic versatility as flavonoid catabolites .
Substituent Effects: The sulfanyl bridge in the target compound provides a sulfur atom capable of hydrogen bonding or redox interactions, unlike oxygen or nitrogen bridges in analogues like GW9508 () or esterified propionates () .
Pharmacological Implications :
- The propionic acid group enables phase II conjugation (e.g., glucuronidation, sulfation), as seen in metabolites like 4′-hydroxyhippuric acid (). This contrasts with esterified propionates (), which may act as prodrugs requiring hydrolysis .
- Compounds like GW9508 () demonstrate that aryl-propionic acid derivatives can target fatty acid receptors, suggesting the target compound may also interact with lipid-mediated signaling pathways .
Synthetic Accessibility: Pd-catalyzed cross-coupling methods (used in for tetrahydroquinazolinone synthesis) could be adapted for modifying the quinazolinone core of the target compound. However, the sulfanyl-propionic acid linkage may require distinct thiol-etherification strategies .
Biological Activity
3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₁₁H₁₀N₂O₃S, with a molecular weight of 250.27 g/mol. Its structure includes a quinazoline moiety, which is known for various pharmacological activities.
Antioxidant Activity
Research indicates that quinazoline derivatives exhibit significant antioxidant properties. A study highlighted that the presence of hydroxyl groups in the structure enhances antioxidant activity, particularly through metal-chelating mechanisms. The antioxidant activity was measured using various assays, including DPPH and ABTS, showing that structural modifications can lead to increased potency .
Antiallergic Activity
In a related study, a series of substituted quinazoline derivatives were evaluated for their antiallergic effects using the rat passive cutaneous anaphylaxis (PCA) test. The results indicated that specific substitutions at the 6 or 8 positions of the quinazoline ring significantly enhanced antiallergic activity. The findings suggest that structural modifications can influence the pharmacological profile of these compounds .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Quinazoline derivatives have been rationally designed to act as dual inhibitors targeting PI3K and HDAC enzymes. These inhibitors demonstrated potent antiproliferative effects against various cancer cell lines, with some compounds showing IC50 values below 10 nM. This dual-target approach may provide a novel strategy for cancer therapy .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Metal chelation and radical scavenging | |
| Antiallergic | Inhibition of histamine release | |
| Anticancer | Dual inhibition of PI3K/HDAC |
Case Study: Antioxidant Evaluation
A detailed study conducted on various quinazoline derivatives found that those with hydroxyl substitutions exhibited superior antioxidant activity compared to their counterparts lacking such groups. The EC50 values ranged from 15.3 to 69.9 μM, indicating a clear structure-activity relationship that could guide future synthesis efforts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid?
- Methodology : Microwave-assisted solvent-free synthesis is a primary method, enabling rapid cyclocondensation of thiourea derivatives with propionic acid precursors. Key steps include:
- Use of arylidene/aryl-ethylidene hydrazides as intermediates.
- Optimization of microwave power (typically 300–600 W) and reaction time (10–30 minutes).
- Catalytic systems (e.g., PdCl₂(PPh₃)₂ for cross-coupling reactions in related quinazolinones) .
- Comparison Table :
| Method | Conditions | Yield (%) | Time | Reference |
|---|---|---|---|---|
| Microwave-assisted | Solvent-free, 150°C, 10 min | 81 | 10 min | |
| Conventional heating | Reflux in solvent, 6 hours | 65 | 6 hours |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- ¹H/¹³C NMR : To confirm the quinazolinone core and sulfanyl-propionic acid linkage.
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups.
- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation (e.g., m/z ~250 for C₁₁H₁₀N₂O₃S) .
Q. What are the primary research applications of this compound?
- Pharmacological Studies : Used as a scaffold for designing enzyme inhibitors (e.g., tyrosine kinase, dihydrofolate reductase) due to its quinazolinone core.
- QSAR Development : Structural analogs are tested for antibacterial/antifungal activity, with substituents on the aryl group influencing bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in microwave-assisted synthesis?
- Strategies :
- Catalyst Loading : Adjust PdCl₂(PPh₃)₂ (0.05–0.1 mol%) and PCy₃ (0.1–0.2 mol%) to enhance cross-coupling efficiency .
- Base Selection : Replace K₂CO₃ with Cs₂CO₃ for improved solubility in solvent-free conditions.
- Temperature Gradients : Stepwise heating (e.g., 100°C → 150°C) to minimize decomposition.
Q. How do researchers resolve contradictions in reported biological activity data?
- Approaches :
- Purity Analysis : Use HPLC (>95% purity) to rule out byproduct interference.
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
- Structural Confirmation : X-ray crystallography to verify stereochemistry, as minor conformational changes alter activity .
Q. What structural modifications enhance the compound’s bioactivity?
- Key Modifications :
- Quinazolinone Core : Introducing electron-withdrawing groups (e.g., -NO₂) at position 6/7 increases antimicrobial potency.
- Sulfanyl Linker : Replacing -S- with -SO₂- improves metabolic stability but reduces solubility.
- Propionic Acid Tail : Esterification (e.g., methyl ester) enhances membrane permeability .
- QSAR Insights :
| Substituent (R) | LogP | IC₅₀ (μM) | Activity Trend |
|---|---|---|---|
| -H | 1.2 | 50 | Baseline |
| -NO₂ | 1.8 | 12 | 4x increase |
| -OCH₃ | 0.9 | 75 | Reduced |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
